[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]methanol
Overview
Description
[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]methanol is a heterocyclic compound that contains both oxadiazole and oxadiazolyl groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and materials science. The presence of the oxadiazole rings imparts unique chemical and physical properties to the compound, making it a subject of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]methanol can be achieved through several methods. One common approach involves the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene at low temperatures (0-5°C). The reaction mixture is stirred, filtered to remove insoluble by-products, and the solvent is evaporated to yield the desired compound . Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
[3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]methanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of high-energy materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of [3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]methanol involves its interaction with specific molecular targets. The oxadiazole rings can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Similar in structure but contains nitro groups instead of amino groups.
3,4-Bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole: Contains two amino groups and is used as a precursor in the synthesis of the target compound.
Uniqueness
The uniqueness of [3-(4-Amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]methanol lies in its combination of oxadiazole rings and the presence of both amino and hydroxyl functional groups
Properties
IUPAC Name |
[3-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,4-oxadiazol-5-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5O3/c6-4-3(8-13-9-4)5-7-2(1-11)12-10-5/h11H,1H2,(H2,6,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDCSHZTLOWLFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=NO1)C2=NON=C2N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301177803 | |
Record name | 1,2,4-Oxadiazole-5-methanol, 3-(4-amino-1,2,5-oxadiazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301177803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890095-47-3 | |
Record name | 1,2,4-Oxadiazole-5-methanol, 3-(4-amino-1,2,5-oxadiazol-3-yl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890095-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,4-Oxadiazole-5-methanol, 3-(4-amino-1,2,5-oxadiazol-3-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301177803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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